6-Amino-3-hydroxy-1-methylquinolin-2(1H)-one is an organic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This compound features a quinoline core with a hydroxyl group at the 3-position, an amino group at the 6-position, and a methyl group at the 1-position. These structural characteristics contribute to its potential applications in medicinal chemistry, particularly in drug development and biological research.
The compound can be synthesized through various methods involving cyclization reactions of appropriate precursors. It is derived from 3-hydroxy-1-methylquinolin-2(1H)-one through further functionalization, making it a valuable intermediate in synthetic organic chemistry.
6-Amino-3-hydroxy-1-methylquinolin-2(1H)-one is classified as a heterocyclic aromatic compound and a derivative of quinoline. Its classification is significant due to the unique properties imparted by the amino and hydroxyl functional groups, which enhance its reactivity and biological activity.
The synthesis of 6-amino-3-hydroxy-1-methylquinolin-2(1H)-one can be achieved through several methods, including:
The reaction conditions for synthesizing 6-amino-3-hydroxy-1-methylquinolin-2(1H)-one often include specific solvents, temperatures, and catalysts tailored to enhance the efficiency of the cyclization process. For example, using continuous flow reactors can improve reaction times and product purity in industrial settings.
The molecular structure of 6-amino-3-hydroxy-1-methylquinolin-2(1H)-one consists of:
This arrangement contributes to its unique chemical properties and potential reactivity.
The molecular formula for 6-amino-3-hydroxy-1-methylquinolin-2(1H)-one is C10H10N2O2, with a molecular weight of approximately 190.20 g/mol. The compound's structural characteristics can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography to confirm its conformation and bonding interactions.
6-Amino-3-hydroxy-1-methylquinolin-2(1H)-one participates in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens or nitro groups for substitution reactions. The choice of solvent and reaction conditions significantly influences the reaction pathways and yields.
The mechanism of action for 6-amino-3-hydroxy-1-methylquinolin-2(1H)-one is primarily based on its interaction with biological targets:
Studies have shown that compounds with similar structures exhibit antimicrobial and anticancer properties, suggesting that 6-amino-3-hydroxy-1-methylquinolin-2(1H)-one may possess similar biological activities .
6-Amino-3-hydroxy-1-methylquinolin-2(1H)-one typically appears as a solid crystalline substance. Its melting point and solubility characteristics are essential for determining its handling and application in laboratory settings.
The compound exhibits notable chemical properties due to its functional groups:
Relevant data on solubility, melting points, and stability under different conditions should be evaluated during experimental applications .
The applications of 6-amino-3-hydroxy-1-methylquinolin-2(1H)-one span several fields:
Due to its chromophoric properties, this compound may also find applications in dye production and other industrial processes where specific colorimetric responses are required .
The compound "6-amino-3-hydroxy-1-methylquinolin-2(1H)-one" derives its name from standardized IUPAC rules for quinoline derivatives. The parent heterocycle is quinolin-2(1H)-one, indicating a ketone functional group at position 2 of the quinoline ring and a saturated N1-C2 bond (1H designation). The substituents are prioritized and numbered based on their positions:
The molecular formula C₁₀H₁₀N₂O₂ (MW = 190.20 g/mol) is confirmed across multiple sources [3] [4] [10]. Canonical SMILES (O=C1N(C)C2=C(C=C(N)C=C2)C=C1O) explicitly defines the connectivity, emphasizing the carbonyl at C2, methylated nitrogen, and ortho-disposed hydroxy/amino groups [3] [7]. The InChIKey (HLOYHNWTUTUHBC-UHFFFAOYSA-N) provides a unique identifier for database searches [3] [9].
Table 1: Standard Identifiers of 6-Amino-3-hydroxy-1-methylquinolin-2(1H)-one
Property | Value |
---|---|
IUPAC Name | 6-amino-3-hydroxy-1-methylquinolin-2(1H)-one |
Molecular Formula | C₁₀H₁₀N₂O₂ |
Molecular Weight | 190.20 g/mol |
Canonical SMILES | CN1C(=O)C(O)=CC2=C1C=CC(=C2)N |
InChIKey | HLOYHNWTUTUHBC-UHFFFAOYSA-N |
CAS Registry Number | 2230408-41-8 |
Positional isomerism significantly influences the physicochemical and biological properties of amino-hydroxyquinolones. The 6-amino-3-hydroxy isomer discussed here differs from other structural isomers, such as:
The amino group at C6 in the target compound enhances its hydrogen-bonding capacity (two H-bond donors versus one in 6-hydroxy isomers) and reduces hydrophobicity. Experimental LogP values demonstrate this effect: The 6-amino-3-hydroxy isomer has a predicted LogP of 0.83 [7], while 3-butyl-4-hydroxy analogs exhibit higher LogP (2.59) due to the alkyl chain [4]. This polarity difference impacts solubility and biological interactions—e.g., the 6-amino group enables stronger DNA binding in hybrid anticancer agents compared to unsubstituted quinolones [6].
Table 2: Impact of Substituent Position on Key Properties
Isomer | LogP | Hydrogen Bond Donors | Bioactivity Relevance |
---|---|---|---|
6-Amino-3-hydroxy-1-methylquinolin-2(1H)-one | 0.83 | 2 (NH₂, OH) | Enhanced DNA binding in hybrids |
6-Hydroxy-1-methylquinolin-2(1H)-one | 1.85* | 1 (OH) | Antimicrobial precursor |
3-Hydroxy-1-methylquinolin-2(1H)-one | 1.20* | 1 (OH) | Limited cytotoxicity |
*Predicted values from analogous structures*
The 3-hydroxy group in this compound participates in tautomeric equilibria, enabling a keto-enol tautomerism that forms a 2,3-diketo structure. This equilibrium is solvent-dependent:
The amino group at C6 further influences tautomer stability through resonance effects. Computational analyses (e.g., MEP surface mapping) reveal that the 6-amino substituent enhances electron delocalization across the ring, reducing the energy barrier for enolization by ~3.5 kcal/mol compared to non-amino analogs [4]. This tautomeric flexibility is critical for metal chelation—e.g., in enzyme-mimetic complexes where the diketo form binds Cu²⁺ via O,O-coordination [4].
This quinolinone serves as a versatile precursor for pharmacologically active hybrids. Key design strategies include:
Table 3: Bioactive Hybrids Derived from 6-Amino-3-hydroxy-1-methylquinolin-2(1H)-one
Hybrid Architecture | Synthetic Route | Biological Activity |
---|---|---|
3-(2-Amino-6-arylpyrimidin-4-yl)quinolinones | Condensation with guanidine hydrochloride | IC₅₀ = 1.33 μM (KB carcinoma) [6] |
Quinoline-Schiff base complexes | Reaction with aldehydes | DNA intercalation, topoisomerase inhibition |
Enzyme-mimetic coordination polymers | Metal chelation (Cu²⁺, Zn²⁺) | Cofactor-free biocatalysis [4] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1